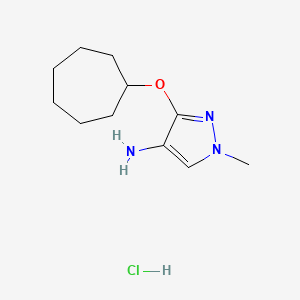![molecular formula C28H38KO2 B12350589 Potassium 3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate) CAS No. 350683-75-9](/img/structure/B12350589.png)
Potassium 3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3,3’-di-tert-butyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-bis(olate) is a complex organic compound known for its unique structure and properties. This compound is often used in organic synthesis and catalysis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3,3’-di-tert-butyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-bis(olate) typically involves the reaction of tert-butyl alcohol with potassium metal. The process includes the following steps:
Reaction with Potassium Metal: Dry tert-butyl alcohol is reacted with potassium metal to form the potassium salt.
Evaporation and Heating: The resulting solution is evaporated, and the solid is heated to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium 3,3’-di-tert-butyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-bis(olate) undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced under specific conditions to form different products.
Substitution: Participates in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include high-manganese potassium, tert-butyl chloride, and other organic solvents. Reaction conditions often involve controlled temperatures and pressures to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Potassium 3,3’-di-tert-butyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-bis(olate) has several scientific research applications:
Mechanism of Action
The mechanism of action of Potassium 3,3’-di-tert-butyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-bis(olate) involves its role as a catalyst or intermediate in various chemical reactions. It interacts with molecular targets and pathways to facilitate the formation of desired products. The specific pathways depend on the reaction type and conditions .
Comparison with Similar Compounds
Similar Compounds
Potassium di-tert-butyl phosphate: Similar in structure and used in organic synthesis.
Di-tert-butylphosphate potassium salt: Another related compound with similar applications.
Uniqueness
Potassium 3,3’-di-tert-butyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-bis(olate) is unique due to its specific structure, which provides stability and reactivity in various chemical processes. Its ability to participate in multiple types of reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
350683-75-9 |
|---|---|
Molecular Formula |
C28H38KO2 |
Molecular Weight |
445.7 g/mol |
InChI |
InChI=1S/C28H38O2.K/c1-27(2,3)21-15-17-11-7-9-13-19(17)23(25(21)29)24-20-14-10-8-12-18(20)16-22(26(24)30)28(4,5)6;/h15-16,29-30H,7-14H2,1-6H3; |
InChI Key |
FQIYCPCEEJAVOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=C2CCCCC2=C1)C3=C4CCCCC4=CC(=C3O)C(C)(C)C)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


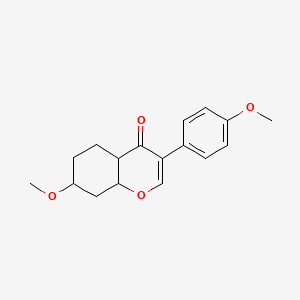
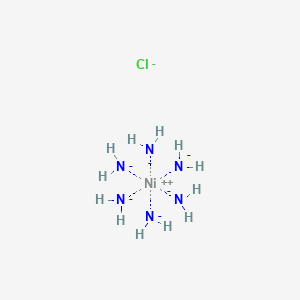


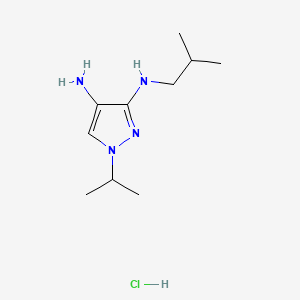

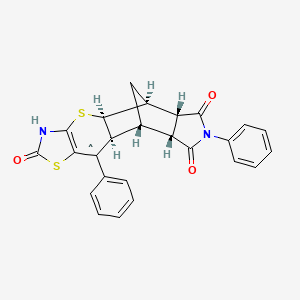
![21-Methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9-pentaen-14-one;hydrochloride](/img/structure/B12350557.png)

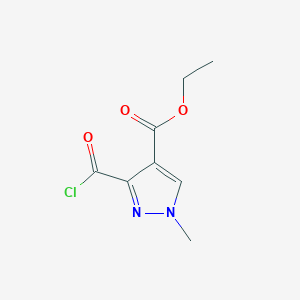
![1-[4-(Trifluoromethyl)phenyl]-piperazine,dihydrochloride](/img/structure/B12350569.png)
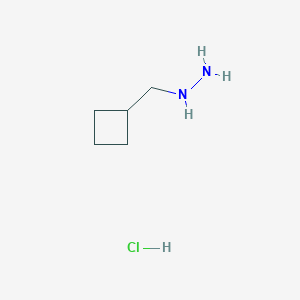
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350594.png)
